N-(2,3-dichlorophenyl)quinazolin-4-amine
CAS No.:
Cat. No.: VC15619666
Molecular Formula: C14H9Cl2N3
Molecular Weight: 290.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl2N3 |
|---|---|
| Molecular Weight | 290.1 g/mol |
| IUPAC Name | N-(2,3-dichlorophenyl)quinazolin-4-amine |
| Standard InChI | InChI=1S/C14H9Cl2N3/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14/h1-8H,(H,17,18,19) |
| Standard InChI Key | NIXXUWRPJWRXRI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
N-(2,3-Dichlorophenyl)quinazolin-4-amine belongs to the quinazoline class of heterocyclic compounds, which feature a fused benzene and pyrimidine ring system. The compound’s structure includes a 2,3-dichlorophenyl group attached to the 4-amino position of the quinazoline scaffold. Key features include:
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Molecular Weight: ~278.15 g/mol (calculated based on similar derivatives ).
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Substituent Effects: The 2,3-dichloro substitution on the phenyl ring introduces steric and electronic modifications that influence solubility, receptor binding, and metabolic stability compared to other positional isomers (e.g., 3,4-dichlorophenyl derivatives) .
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis of N-(2,3-dichlorophenyl)quinazolin-4-amine likely follows established methods for 4-aminoquinazoline derivatives. A plausible pathway involves:
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Chlorination of Quinazoline: Starting with 4-chloroquinazoline, which reacts with 2,3-dichloroaniline in a nucleophilic aromatic substitution (SNAr) reaction .
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Catalytic Amination: Palladium-catalyzed coupling reactions, as described for analogous compounds, may enhance yield and regioselectivity .
Example reaction:
Physicochemical Data
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Density | 1.3–1.4 g/cm³ | |
| Boiling Point | 390–410°C | |
| LogP (Lipophilicity) | 3.8–4.2 | |
| Solubility in DMSO | >10 mM |
The dichlorophenyl group enhances hydrophobicity, potentially improving blood-brain barrier permeability but reducing aqueous solubility .
Structure-Activity Relationships (SAR)
Critical substituent effects derived from related compounds:
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Chlorine Position: 3,4-Dichloro substitution (as in PubChem CID 49852940 ) enhances receptor binding compared to 2,3-dichloro, but the latter may improve metabolic stability due to reduced steric hindrance .
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Amino Group Modifications: Bulky substituents (e.g., morpholinopropoxy ) increase solubility but reduce cell permeability, highlighting a trade-off in drug design .
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